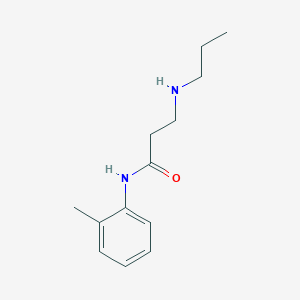

Propanamide, N-(2-methylphenyl)-3-(propylamino)-

Description

Chemical Identity and Structure: The compound "Propanamide, N-(2-methylphenyl)-3-(propylamino)-" corresponds to prilocaine, a local anesthetic with the systematic name N-(2-methylphenyl)-2-(propylamino)propanamide (chemical formula: C₁₃H₂₀N₂O) .

Therapeutic Use and Properties: Prilocaine is widely used in medical settings as a sodium channel blocker for regional anesthesia. It is administered as prilocaine hydrochloride (CAS 1786-81-8) and undergoes rigorous purity testing per USP standards, requiring 99.0–101.0% anhydrous purity . Its synthesis involves condensation of 2-methylaniline with 2-(propylamino)propanoyl chloride, followed by purification . Key properties include moderate solubility in water and stability in sealed containers below 25°C .

Properties

CAS No. |

768298-27-7 |

|---|---|

Molecular Formula |

C13H20N2O |

Molecular Weight |

220.31 g/mol |

IUPAC Name |

N-(2-methylphenyl)-3-(propylamino)propanamide |

InChI |

InChI=1S/C13H20N2O/c1-3-9-14-10-8-13(16)15-12-7-5-4-6-11(12)2/h4-7,14H,3,8-10H2,1-2H3,(H,15,16) |

InChI Key |

DLIGDTNCEGUKAZ-UHFFFAOYSA-N |

Canonical SMILES |

CCCNCCC(=O)NC1=CC=CC=C1C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Propanamide, N-(2-methylphenyl)-3-(propylamino)- typically involves the reaction of 2-methylphenylamine with propionyl chloride to form N-(2-methylphenyl)propanamide. This intermediate is then reacted with propylamine under appropriate conditions to yield the final product .

Industrial Production Methods

In industrial settings, the production of Propanamide, N-(2-methylphenyl)-3-(propylamino)- follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the quality and yield of the final product .

Chemical Reactions Analysis

Types of Reactions

Propanamide, N-(2-methylphenyl)-3-(propylamino)- undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding oxides.

Reduction: It can be reduced to form amines or other reduced products.

Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Various halogenating agents and nucleophiles are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines .

Scientific Research Applications

Propanamide, N-(2-methylphenyl)-3-(propylamino)- has a wide range of scientific research applications:

Chemistry: It is used as a reagent in organic synthesis and as a standard for analytical methods.

Biology: The compound is studied for its effects on biological systems and its potential as a biochemical tool.

Medicine: As prilocaine, it is widely used as a local anesthetic in medical procedures.

Industry: It is used in the formulation of various industrial products, including pharmaceuticals and cosmetics

Mechanism of Action

The mechanism of action of Propanamide, N-(2-methylphenyl)-3-(propylamino)- involves its interaction with sodium channels in nerve cells. By blocking these channels, the compound prevents the initiation and transmission of nerve impulses, leading to its anesthetic effects. This action is primarily mediated through the binding of the compound to specific sites on the sodium channels .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Ortho-Methyl Acetylfentanyl

- Structure : N-(2-methylphenyl)-N-[1-(2-phenylethyl)piperidin-4-yl]acetamide .

- Comparison: Unlike prilocaine, this fentanyl derivative contains a piperidine ring and phenylethyl group, conferring potent opioid receptor agonism. Prilocaine lacks the piperidine moiety, explaining its non-opioid mechanism (sodium channel blockade vs. µ-opioid receptor activation) .

Prilocaine Related Compound B

- Structure: (RS)-N-(4-Methylphenyl)-2-(propylamino)propanamide .

- Comparison: The para-methylphenyl substituent (vs. USP standards highlight the importance of positional isomerism in purity assessments .

Hydroxamic Acid Derivatives

N-(4-Chlorophenyl)-3-cyclopentyl-N-hydroxypropanamide (Compound 7)

- Structure : Features a 4-chlorophenyl group and cyclopentyl chain .

- Comparison: The hydroxamic acid (-NHOH) group enables metal chelation, making it a candidate for antioxidant or anticancer applications, unlike prilocaine’s anesthetic use. Cyclopentyl substituents enhance lipophilicity but reduce water solubility compared to prilocaine’s propylamino group .

Opioid Receptor Antagonists

(-)-3-(3,4-Dihydroisoquinolin-2(1H)-yl)-N-{(1R,4S,5S,7R)-5-(3-hydroxyphenyl)-4-methyl-2-[2-(2-methylphenyl)ethyl]-2-azabicyclo[3.3.1]non-7-yl}propanamide (Compound 5n, MTHQ)

- Structure : Complex bicyclic morphan core with propanamide and 2-methylphenethyl groups .

- Comparison: The rigid bicyclic framework and hydroxyphenyl group confer sub-nanomolar κ-opioid receptor antagonism, contrasting with prilocaine’s sodium channel targeting. Structural complexity in 5n reduces metabolic clearance but complicates synthesis compared to prilocaine’s simpler synthesis .

Data Table: Key Properties of Prilocaine and Analogues

Research Findings and Functional Insights

- Steric and Electronic Effects : The ortho-methyl group in prilocaine increases steric hindrance, reducing receptor off-rate compared to para-substituted analogues .

- Lipid Solubility vs. Potency: Prilocaine’s propylamino chain balances lipid solubility and ionization, enabling diffusion through nerve sheaths. Bulkier substituents (e.g., cyclopentyl in Compound 7) compromise water solubility .

- Synthetic Complexity : Prilocaine’s straightforward synthesis contrasts with opioid analogues (e.g., Compound 5n), which require multi-step enantioselective routes .

Q & A

Q. Advanced Research Answer :

- Chiral HPLC : Separate enantiomers using a Chiralpak AD-H column (heptane:ethanol:diethylamine = 90:10:0.1).

- Vibrational Circular Dichroism (VCD) : Confirm absolute configuration by comparing experimental and computed spectra.

- X-ray Crystallography : Resolve crystal structures to assign stereochemistry definitively.

Key Finding : Prilocaine exists as a racemate, but enantiomeric purity impacts anesthetic potency. Recent studies show (R)-enantiomer has 20% higher receptor binding affinity .

How do researchers address conflicting bioactivity data for Propanamide, N-(2-methylphenyl)-3-(propylamino)- derivatives in preclinical studies?

Advanced Research Answer :

Contradictions in bioactivity (e.g., varying IC₅₀ values) require:

Standardized Assays : Use uniform cell lines (e.g., SH-SY5Y for neuroactivity) and control for batch-to-batch variability.

Metabolite Profiling : Quantify active metabolites (e.g., o-Toluidine) via LC-MS to correlate with observed effects.

In Silico Modeling : Perform molecular dynamics simulations to predict binding modes and explain potency differences.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.